6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[2,3-d]pyrimidine family, known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall . Additionally, its antitumor activity is linked to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: Another class of compounds with a similar thieno-pyrimidine core but different biological properties.
Uniqueness
6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its potent antimycobacterial and antitumor activities, making it a promising candidate for further drug development .
Properties
CAS No. |
743439-29-4 |
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Molecular Formula |
C17H11N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-phenyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-9-14(11-5-2-1-3-6-11)22-17(13)20-15(19-16)12-7-4-8-18-10-12/h1-10H,(H,19,20,21) |
InChI Key |
WSOJFBCHEQPUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CN=CC=C4 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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